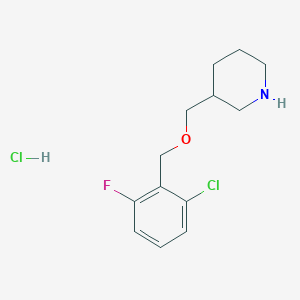

3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride

Description

3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1289386-70-4) is a piperidine derivative with a molecular formula of C₁₃H₁₈Cl₂FNO and a molecular weight of 294.19 g/mol . The compound features a benzyloxymethyl group substituted at the 3-position of the piperidine ring, with a 2-chloro-6-fluoro aromatic moiety. Key properties include a hydrogen bond donor/acceptor count of 2/3, a topological polar surface area (TPSA) of 21.3 Ų, and a rotatable bond count of 4 .

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFNO.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1,4-5,10,16H,2-3,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTNJRZPEGUTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique molecular structure, characterized by a piperidine ring and a chloro-fluorobenzyl group, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C13H18ClFNO

- Molar Mass : 294.19 g/mol

- Physical State : Typically exists as a hydrochloride salt for stability and solubility in biological assays.

The biological activity of 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride is primarily attributed to its ability to interact with various molecular targets within cells. The compound may modulate enzyme activity or receptor interactions, influencing cellular signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, affecting physiological responses.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral strains.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

A study highlighted the antibacterial efficacy of similar piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed inhibition zones indicating effective antimicrobial properties (Table 1) .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride | S. aureus | 22 |

| 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride | E. coli | 18 |

Antiviral Activity

Research indicates that derivatives of piperidine compounds demonstrate antiviral effects against several viruses, including HIV and Herpes Simplex Virus (HSV). While specific data on 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride is limited, its structural similarities to active compounds suggest potential antiviral properties .

Case Studies

-

Case Study on Antibacterial Efficacy :

A comparative analysis was conducted on various piperidine derivatives, including 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride. The results showed that this compound exhibited superior activity against S. aureus, particularly in resistant strains . -

In Vitro Studies :

In vitro assays demonstrated the compound's ability to inhibit bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride is investigated for its potential therapeutic properties. It may serve as a precursor in the synthesis of novel pharmaceutical agents targeting various diseases, including neurodegenerative disorders such as Alzheimer's disease .

Case Study: Alzheimer’s Disease

Research has indicated that piperidine derivatives can inhibit beta-secretase enzyme activity, potentially reducing amyloid-beta deposition, a hallmark of Alzheimer's pathology . This suggests that derivatives like 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride could be pivotal in developing treatments for Alzheimer's.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine and fluorine atoms can be replaced with other functional groups, allowing the creation of diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to form ketones or reduced to produce alcohols.

Synthesis Pathways

The synthesis typically involves:

- Halogenation : Introducing chlorine and fluorine into the benzyl group.

- Etherification : Forming the benzyloxy group through reactions with alcohols.

- Cyclization : Creating the piperidine ring structure.

Biological Studies

The compound is also studied for its interactions with biological molecules. Its mechanism of action may involve binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. This makes it an important candidate for pharmacological studies aimed at understanding receptor-ligand interactions .

Industrial Applications

In the industrial sector, 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride is utilized in producing specialty chemicals and materials. Its unique properties enable it to be used in synthesizing complex organic compounds that have applications in pharmaceuticals and agrochemicals .

Uniqueness

The presence of both chlorine and fluorine atoms in the structure significantly influences the chemical reactivity and biological activity of 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride compared to other similar compounds, making it particularly valuable for targeted drug development.

Comparison with Similar Compounds

Positional Isomers

- 4-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1289387-33-2): This positional isomer differs in the substitution position on the piperidine ring (4-position vs. 3-position). While molecular weight and formula remain identical (C₁₃H₁₈Cl₂FNO), the altered substitution may influence conformational flexibility and receptor binding. For example, 4-substituted piperidines often exhibit distinct pharmacokinetic profiles due to steric hindrance differences .

Substituent Variations

- 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride (CAS: 1289387-66-1): This analog replaces the benzyloxymethyl group with a benzyl-amine moiety.

- 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1185296-31-4): Substitution of the 2-chloro-6-fluoro group with a 3-chloro group reduces electronegativity and steric bulk. This may lower metabolic stability, as fluorine atoms are known to resist oxidative degradation .

Pharmacologically Relevant Piperidine Derivatives

- Paroxetine Hydrochloride (CAS: 78246-49-8):

A clinically used SSRI featuring a 3-(benzodioxolyloxymethyl)-4-(fluorophenyl)piperidine core. Compared to the target compound, paroxetine’s benzodioxole and fluorophenyl groups enhance serotonin reuptake inhibition but introduce higher lipophilicity (LogP ~3.5 vs. ~2.8 for the target compound) . - Ziprasidone Hydrochloride (CAS: 138982-67-9): An antipsychotic with a 1-(benzisothiazolyl)piperazine-ethylindole structure.

Comparative Data Table

Key Research Findings

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism in hepatic microsomes, as observed in fluorinated piperidines like paroxetine .

- Structural Rigidity : The benzyloxymethyl group in the target compound introduces conformational restrictions, which may limit off-target effects compared to flexible analogs like N-(3-chloropropyl)piperidine HCl (CAS: 2743969962-41-0) .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Piperidine Functionalization : Introduce the benzyloxymethyl group via nucleophilic substitution or Mitsunobu reaction, using 2-chloro-6-fluorobenzyl alcohol as a precursor .

- Chloride Salt Formation : React the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt .

- Optimization :

- Temperature : Lower temperatures (0–5°C) during salt formation reduce side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Yield Challenges : Steric hindrance from the 2-chloro-6-fluoro substituents may reduce reactivity; iterative purification (e.g., column chromatography) is often required .

Q. What analytical techniques are essential for characterizing this compound, and how are they prioritized?

Methodological Answer:

- Primary Techniques :

- HPLC : Assess purity (≥98%) using a C18 column with UV detection (λ = 206–220 nm), referencing system suitability standards for piperidine derivatives .

- 1H NMR : Confirm structural integrity (e.g., benzyloxymethyl proton integration, absence of unreacted intermediates) .

- LC/MS : Verify molecular weight ([M+H]+ expected ~340–350 amu) and detect impurities .

- Secondary Techniques :

- Melting Point Analysis : Validate crystallinity (expected range: 170–180°C) .

- Elemental Analysis : Confirm C/H/N/O/Cl stoichiometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols; employ P95 respirators if particulate levels exceed thresholds .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste; avoid aqueous washdown to prevent environmental release .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity and NMR impurity quantification?

Case Study :

- Scenario : HPLC reports 98.7% purity, but 1H NMR detects 0.2% acetone (solvent residue) .

- Resolution Strategy :

- Cross-Validation : Use LC/MS to identify non-UV-active impurities (e.g., inorganic salts).

- Response Factor Adjustment : Apply correction factors for impurities lacking chromophores (e.g., acetone) in HPLC calculations .

- Thermogravimetric Analysis (TGA) : Quantify volatile residuals (e.g., solvents) to reconcile mass balance .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Methodological Answer:

- Degradation Pathways :

- Stabilization Tactics :

- Lyophilization : Convert to a stable amorphous solid to reduce hydrolytic degradation .

- Excipient Screening : Use antioxidants (e.g., BHT) in formulation buffers for in vitro assays .

Q. How does structural modification of the piperidine ring affect biological activity?

Structure-Activity Relationship (SAR) Insights :

- Piperidine Substitution :

- 3-Position : The benzyloxymethyl group enhances CNS permeability due to lipophilicity; fluorination at C6 may reduce metabolic clearance .

- 4-Position : Hydrochloride salt formation improves aqueous solubility for in vivo dosing .

- Analog Testing : Compare with 3-(4-fluorophenyl)piperidine derivatives to assess target binding affinity (e.g., serotonin or histamine receptors) .

Q. How should researchers address conflicting data in receptor binding assays?

Data Contradiction Analysis :

- Case Example : Inconsistent IC50 values across assays for related piperidine compounds .

- Troubleshooting Steps :

- Receptor Source Variability : Use standardized membrane preparations (e.g., CHO cells vs. native tissue).

- Radioligand Purity : Confirm specific activity of ligands (e.g., [³H]-labeled compounds) via LC/MS .

- Buffer Ionic Strength : Adjust NaCl/KCl concentrations to mimic physiological conditions and reduce false positives .

Methodological Resources

Q. Table 1: Key Analytical Parameters

| Parameter | Technique | Conditions/Notes | Reference |

|---|---|---|---|

| Purity Assessment | HPLC | C18 column, 0.1% TFA in H2O/MeOH | |

| Molecular Weight | LC/MS | ESI+ mode, [M+H]+ = 347.85 g/mol | |

| Thermal Stability | TGA | 25–200°C, 10°C/min under N2 | |

| Impurity Identification | 1H NMR | DMSO-d6, detect acetone at δ 2.1 ppm |

Q. Table 2: Hazard Classification (GHS)

| Hazard Category | Precautionary Measures | Reference |

|---|---|---|

| Acute Toxicity (Oral) | Use oral gavage protocols with LD50 correction | |

| Skin Corrosion | Immediate washing with pH-neutral soap | |

| Ocular Irritation | 15-min saline rinse followed by fluorescein test |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.